molecular formula C20H16O5 B190552 Alpinumisoflavone CAS No. 34086-50-5

Alpinumisoflavone

Cat. No.: B190552
CAS No.: 34086-50-5
M. Wt: 336.3 g/mol
InChI Key: RQAMSFTXEFSBPK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alpinumisoflavone (AIF) is a natural prenylated isoflavonoid that has been shown to interact with several targets. One of the primary targets of AIF is the human estrogen receptors (ERs) . It has also been reported to interact with the ERK/MAPK and NF-κB pathways .

Mode of Action

AIF’s interaction with its targets leads to a variety of changes. For instance, it stimulates the endogenous ER-estrogen response element (ERE) interaction, thus activating the luciferase reporter gene activity . Furthermore, AIF has been found to inhibit the ERK/MAPK and NF-κB pathways, which play crucial roles in cell proliferation and inflammation .

Biochemical Pathways

AIF affects several biochemical pathways. Its interaction with the ERK/MAPK and NF-κB pathways can lead to the suppression of these pathways, thereby inhibiting cell proliferation and inflammation . Moreover, AIF has been found to depolarize the mitochondrial membrane potential and suppress mitochondrial respiration in hepatocellular carcinoma cells .

Pharmacokinetics

It is known that aif is poorly soluble in water, which can impact its bioavailability

Result of Action

The action of AIF results in a variety of molecular and cellular effects. For instance, it has been found to inhibit cell viability and induce mitochondria-mediated apoptosis via regulation of the Bcl-xL and BAK proteins . Additionally, AIF has been reported to have anti-inflammatory effects, as it can inhibit the production of proinflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpinumisoflavone can be synthesized through various chemical reactions involving the prenylation of isoflavonoids. The process typically involves the use of prenyl bromide and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to achieve the desired prenylated product .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, such as the bark of Rinorea welwitschii and the molluscicide plant Millettia thonningii . The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Alpinumisoflavone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

    Genistein: A non-prenylated isoflavonoid with similar antioxidant and anticancer properties.

    Daidzein: Another isoflavonoid with estrogenic and antiestrogenic activities.

    Biochanin A: A methylated isoflavonoid with anti-inflammatory and anticancer effects.

Uniqueness of Alpinumisoflavone: this compound is unique due to its prenylation, which enhances its lipophilicity and biological activities compared to non-prenylated isoflavonoids . This structural modification allows for better interaction with cell membranes and increased therapeutic potential .

Properties

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMSFTXEFSBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187683
Record name Alpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34086-50-5
Record name Alpinumisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34086-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpinumisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPINUMISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q33HOF94Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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